2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride
Description
Historical Context of Benzothiazole-Derived Sulfonyl Fluorides
The benzothiazole scaffold has been a cornerstone of medicinal and synthetic chemistry since its discovery in the late 19th century. Early work on benzothiazoles focused on their role as dyes and vulcanization accelerators, but the incorporation of fluorine and sulfonyl groups in the 20th century marked a paradigm shift. Sulfonyl fluorides emerged as critical intermediates due to their unique reactivity, combining the stability of sulfonates with the electrophilicity of fluorides. The fusion of benzothiazole with sulfonyl fluoride motifs, as seen in 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride, represents a convergence of two historically significant chemical frameworks. This hybrid structure leverages the aromatic heterocycle’s π-electron system for molecular recognition and the sulfonyl fluoride’s capacity for selective bond formation.
Emergence of Sulfonyl Fluorides as Privileged Warheads
Sulfonyl fluorides gained prominence in chemical biology and drug discovery due to their ability to engage in sulfur(VI) fluoride exchange (SuFEx) reactions, a concept popularized in the early 21st century. Unlike traditional sulfonates, the sulfonyl fluoride group exhibits enhanced hydrolytic stability while retaining reactivity toward nucleophiles such as amines and thiols. The this compound exemplifies this duality: its benzothiazole moiety provides a rigid aromatic platform, while the ethanesulfonyl fluoride tail acts as a tunable electrophilic warhead. This combination enables precise targeting of biological nucleophiles, as demonstrated in fluorescent probe designs for detecting reactive sulfur species.
Research Significance of this compound
This compound’s significance lies in its multifunctional architecture. The benzothiazolylsulfanyl group enhances solubility in organic media, while the sulfonyl fluoride enables covalent modification of proteins and small molecules. Recent studies highlight its utility in:
- Proteomics : Selective labeling of lysine residues via SuFEx chemistry.
- Materials Science : Crosslinking polymers through fluoride displacement reactions.
- Chemical Biology : Monitoring thiol flux in cellular environments via thiol-specific adduct formation.
A comparative analysis of its reactivity (Table 1) illustrates its advantages over non-fluorinated analogs:
| Property | This compound | Benzothiazole Sulfonate |
|---|---|---|
| Hydrolytic Half-life (pH 7.4) | 48 hours | 12 hours |
| Thiol Reactivity (k~obs~) | 1.2 × 10^−3^ s^−1^ | 3.8 × 10^−4^ s^−1^ |
| LogP | 2.1 | −0.7 |
Table 1: Key physicochemical properties compared to non-fluorinated analogs.
Current Research Landscape and Trends
Contemporary research focuses on three frontiers:
- Targeted Covalent Inhibitors : Exploiting the sulfonyl fluoride’s selectivity to develop kinase inhibitors with reduced off-target effects.
- Dynamic Combinatorial Chemistry : Using reversible SuFEx reactions to generate libraries of benzothiazole-containing macrocycles.
- Bioorthogonal Probes : Engineering derivatives for real-time imaging of enzymatic activity in vivo.
Recent breakthroughs include the compound’s application in synthesizing fluorinated benzothiazole analogs with enhanced blood-brain barrier permeability, as evidenced by in vitro models using Caco-2 cell monolayers. Additionally, its role in preparing sulfonamide-linked covalent organic frameworks (COFs) demonstrates versatility beyond biological contexts.
The integration of computational methods, such as density functional theory (DFT) calculations, has further refined predictions of reaction pathways involving this compound. For instance, studies modeling the transition state of fluoride displacement reactions have revealed a $$\Delta G^\ddagger$$ of 18.7 kcal/mol, corroborating experimental kinetics data.
Ongoing challenges include optimizing regioselectivity in polyfluorinated derivatives and mitigating potential side reactions with endogenous nucleophiles. However, the compound’s modular synthesis—often achieved via nucleophilic aromatic substitution of 2-mercaptobenzothiazole with ethanesulfonyl fluoride precursors—ensures adaptability to diverse research needs.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2S3/c10-16(12,13)6-5-14-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJGIUGGRNDYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride typically involves the reaction of 2-mercaptobenzothiazole with ethanesulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The general reaction scheme can be represented as follows:
2-Mercaptobenzothiazole+Ethanesulfonyl fluoride→2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a suitable candidate for substitution reactions.
Oxidation and Reduction: The benzothiazole ring can participate in redox reactions, although specific conditions and reagents would be required.
Condensation Reactions: The compound can form condensation products with other reactive species, particularly those containing amine or hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation could lead to the formation of sulfone or sulfoxide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an antiviral agent. Notably, derivatives containing the benzothiazole moiety have shown promising activity against viruses such as Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and H5N1 influenza.
Antiviral Activity
A series of studies have demonstrated that benzothiazole derivatives can inhibit viral replication. For instance, a derivative with a 50% inhibition concentration (IC50) of 0.09 μM against MERS-CoV was identified, indicating strong antiviral potential . The presence of fluorine atoms in these compounds often enhances their biological activity, making them suitable candidates for further development as antiviral drugs .
| Compound | Virus Target | IC50 (μM) | Notes |
|---|---|---|---|
| 4f | MERS-CoV | 0.09 | Promising inhibitor |
| 8h | H5N1 | 0.5 | High activity with trifluoromethyl group |
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of benzothiazole derivatives indicates that modifications to the benzothiazole structure can significantly impact their inhibitory potency against viruses. For example, introducing fluorine at specific positions on the benzothiazole ring has been shown to enhance antiviral activity .
Synthetic Applications
In addition to its biological applications, 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride serves as a valuable reagent in organic synthesis.
SuFEx Click Reactions
Sulfonyl fluorides are known for their utility in sulfur(VI) fluoride exchange (SuFEx) reactions, which are important for synthesizing complex molecules. The compound can be used to generate sulfonamide derivatives through click chemistry approaches, facilitating the formation of diverse molecular architectures .
Synthesis of Heterocycles
The compound has been employed in the synthesis of various heterocyclic compounds, including triazoles and isoxazoles. For instance, it has been utilized as a synthetic equivalent for acetylenesulfonyl fluoride to prepare sulfonyl fluoride-substituted triazoles effectively . This application highlights its versatility and importance in synthetic organic chemistry.
Case Studies and Research Findings
Several studies have documented the applications of this compound in both medicinal and synthetic chemistry contexts:
- Antiviral Screening : A comprehensive screening of a library of compounds identified several benzothiazole derivatives with significant inhibitory activity against MERS-CoV and H5N1 viruses, showcasing the potential for developing new antiviral agents .
- Synthetic Methodologies : Research has demonstrated efficient methods for synthesizing sulfonyl fluoride-substituted triazoles using this compound as a key reagent, emphasizing its role in advancing synthetic methodologies .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt key biological pathways, resulting in the observed biological effects. The benzothiazole ring may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Benzothiazole Derivatives
- Bis[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl] ether: Features two benzothiazole-sulfanylethyl units connected by an ether linkage. The ether group enhances flexibility but reduces electrophilicity compared to the sulfonyl fluoride in the target compound. Structural analyses reveal planar benzothiazole rings with S···N non-covalent interactions stabilizing crystal packing .
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone: Substitutes the sulfonyl fluoride with a ketone group. The electron-withdrawing ketone increases reactivity toward nucleophiles but lacks the hydrolytic stability of the sulfonyl fluoride .
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone: Incorporates a bulky imidazolidinone-sulfonyl group, increasing molecular weight (495.6 g/mol vs.
Fluorinated Ethanesulfonyl Derivatives
- 1,1,2,2-Tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethanesulfonyl fluoride (CAS 29514-94-1): A perfluorinated analog with enhanced thermal stability due to strong C-F bonds. However, the absence of the benzothiazole ring limits π-π interactions, reducing crystallinity compared to the target compound .
Reactivity and Stability
- Sulfonyl Fluoride Group : The target compound’s -SO₂F group exhibits high stability under aqueous conditions compared to sulfonyl chlorides, yet remains reactive in SuFEx reactions. This contrasts with benzothiazole derivatives bearing sulfanyl ethers or ketones, which undergo slower nucleophilic substitutions .
- Fluorinated Analogs : Perfluorinated ethanesulfonyl derivatives (e.g., CAS 2127-74-4) demonstrate superior oxidative stability but lower biodegradability due to C-F bond strength, whereas the benzothiazole group in the target compound may facilitate photodegradation or enzymatic breakdown .
Physical and Crystallographic Properties
- Crystallinity : Benzothiazole-containing compounds (e.g., bis[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl] ether) exhibit well-defined crystal structures with intermolecular S···N and C-H···S interactions, as resolved via SHELX-based refinements . The target compound’s sulfonyl fluoride group may introduce polar interactions (e.g., O···H or F···H), altering packing efficiency.
- Solubility : The benzothiazole ring enhances lipophilicity, reducing aqueous solubility compared to fully fluorinated analogs. For instance, 1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS 2127-74-4) is likely more soluble in polar solvents due to its smaller size and lack of aromaticity .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|
| 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride | ~327 (estimated) | Benzothiazole, sulfonyl fluoride | SuFEx reactivity, moderate stability |
| Bis[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl] ether | 446.6 | Benzothiazole, ether | Flexible, S···N interactions |
| 1,1,2,2-Tetrafluoroethanesulfonyl fluoride (CAS 2127-74-4) | 182.1 | Perfluorinated sulfonyl fluoride | High thermal stability, low biodegradability |
Table 2: Crystallographic Parameters (Selected Compounds)
| Compound Name | Space Group | Bond Length (C-S) Å | Key Interactions |
|---|---|---|---|
| Bis[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl] ether | P2₁/c | 1.78 | S···N (3.21 Å) |
| 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | P-1 | 1.81 | C-H···O (2.95 Å) |
Biological Activity
2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the sulfonyl fluoride group enhances its reactivity and may contribute to its pharmacological profile. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various benzothiazole compounds and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (lung cancer) using the MTT assay. The results indicated that certain derivatives inhibited cell proliferation effectively. Specifically, the compound B7 showed a notable reduction in cell viability at concentrations of 1, 2, and 4 μM, promoting apoptosis and causing cell cycle arrest in these cell lines .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Induces apoptosis, inhibits AKT/ERK pathways |
| B7 | A549 | 2.0 | Cell cycle arrest, reduces IL-6 and TNF-α levels |
| B7 | H1299 | 1.8 | Inhibits migration |
The compound's ability to inhibit the AKT and ERK signaling pathways suggests a dual mechanism that targets both tumor survival and inflammatory responses, making it a promising candidate for cancer therapy .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been linked to anti-inflammatory effects. Studies have shown that benzothiazole derivatives can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models (RAW264.7 cells). This reduction indicates potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored. Testing against various bacterial strains demonstrated that certain compounds exhibited promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mode of action appears to involve binding to DNA and inhibiting DNA-dependent enzymes .
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| B7 | E. coli | 25 µg/mL |
| B7 | S. aureus | 15 µg/mL |
Case Studies
A notable case study involved the synthesis of various benzothiazole derivatives with modifications aimed at enhancing their biological activity. Researchers conducted extensive testing on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that compounds with specific substitutions showed higher efficacy in inhibiting cell growth in 2D assays compared to 3D models, highlighting the importance of structural optimization in drug development .
Q & A
Q. What are the standard synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride, and how do their yields compare?
The synthesis of sulfonyl fluorides typically involves nucleophilic substitution or oxidative fluorination. For example, analogous compounds like tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride are synthesized via reactions between iodinated intermediates and fluorinated sulfonyl precursors, achieving yields of 58–67% depending on the starting materials and reaction conditions . Key steps include controlling moisture (to avoid hydrolysis of sulfonyl fluoride groups) and optimizing stoichiometry of fluorinating agents. Characterization via NMR and X-ray crystallography (using SHELX software ) is critical for verifying purity and structure.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : NMR, NMR, and IR spectroscopy are essential for identifying functional groups (e.g., sulfonyl fluoride S=O stretches at ~1370–1400 cm).
- Crystallography : Single-crystal X-ray diffraction (SHELXL ) resolves molecular geometry and intermolecular interactions. Hirshfeld surface analysis (as in ) quantifies hydrogen bonding and van der Waals interactions, critical for understanding packing behavior.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved for this compound?
Discrepancies in bond lengths or angles may arise from dynamic disorder, twinning, or insufficient data resolution. Strategies include:
- Collecting high-resolution data (<1.0 Å) to reduce noise.
- Using SHELXL’s TWIN/BASF commands for twinned crystals .
- Comparing results with computational models (DFT calculations) to validate experimental observations. For example, used Hirshfeld surfaces to resolve ambiguities in hydrogen-bonding networks.
Q. What challenges arise in copolymerizing this compound with fluoropolymers for ion-exchange membranes, and how are they addressed?
Incorporating sulfonyl fluoride monomers (e.g., into tetrafluoroethylene copolymers) requires precise control of reaction conditions:
- Monomer Stability : Sulfonyl fluorides are prone to hydrolysis; anhydrous conditions and inert atmospheres are mandatory .
- Copolymerization Efficiency : Radical initiators (e.g., peroxides) at elevated temperatures (80–120°C) improve reactivity. Post-polymerization hydrolysis converts –SOF to –SOH for proton conductivity in fuel cells .
- Membrane Durability : Accelerated aging tests (e.g., Fenton’s reagent exposure) assess chemical stability under operational conditions.
Q. How do steric effects from the benzothiazole moiety influence nucleophilic substitution reactions?
The 1,3-benzothiazol-2-ylsulfanyl group introduces steric hindrance, slowing reactions at the ethanesulfonyl fluoride site. Experimental workarounds include:
- Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Employing bulky bases (e.g., DBU) to deprotonate thiol intermediates selectively .
- Computational modeling (e.g., DFT) to predict reactive sites and optimize substitution pathways.
Methodological Challenges
Q. How can low yields in multi-step syntheses be mitigated?
- Intermediate Purification : Flash chromatography or recrystallization reduces side products.
- Catalyst Optimization : Palladium or copper catalysts enhance coupling reactions involving benzothiazole derivatives .
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer, particularly for exothermic fluorination steps .
Q. What strategies validate the compound’s reactivity in biological systems (e.g., enzyme inhibition)?
- Activity-Based Protein Profiling (ABPP) : The sulfonyl fluoride group acts as an electrophile, covalently binding to serine hydrolases. Gel-based or MS-based ABPP screens identify target enzymes .
- Kinetic Studies : Pseudo-first-order kinetics determine inactivation rates () under physiological pH and temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
